2-(Benzo[d]thiazol-2-yl)-4-fluorophenol
Overview
Description
2-(Benzo[d]thiazol-2-yl)-4-fluorophenol is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Mechanism of Action
Target of Action
The compound “2-(Benzo[d]thiazol-2-yl)-4-fluorophenol” is a derivative of benzothiazole, which has been found to have diverse biological activities . Benzothiazole derivatives have been reported to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The compound has shown good inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B) with an IC50 value of 11.17 µM .
Mode of Action
For instance, they can inhibit the activity of enzymes, such as PTP1B , which plays a crucial role in insulin signaling and thus, could be a potential target for the treatment of type 2 diabetes and obesity.
Biochemical Pathways
For instance, they can inhibit the activity of enzymes involved in the insulin signaling pathway .
Result of Action
Benzothiazole derivatives have been reported to exhibit cytotoxicity against various human tumor cell lines . They can also induce apoptosis in cancer cells .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. For instance, the compound exhibits strong fluorescence properties due to the Excited-State Intramolecular Proton Transfer (ESIPT) characteristic. In solution and solid thin films, the compound shows green emission. After coordination with difluoroboron, a significant blue shift and enhanced emission are observed due to restricted conformational changes .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(Benzo[d]thiazol-2-yl)-4-fluorophenol are largely attributed to its benzothiazole ring. Benzothiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties
Cellular Effects
Benzothiazole derivatives have been reported to have cytotoxic activity on human tumor cell lines
Molecular Mechanism
It is known that benzothiazole derivatives can undergo excited-state intramolecular proton transfer (ESIPT), which results in a large Stokes-shifted fluorescence emission . This property could potentially be utilized in the development of fluorescent probes for analyte detection
Temporal Effects in Laboratory Settings
It has been reported that benzothiazole derivatives exhibit strong emission and good thermal and electrochemical stability when used as dopant emitters in organic light-emitting diodes (OLEDs) .
Metabolic Pathways
Thiazole, a component of the benzothiazole ring, is a key part of vitamin B1 (thiamine), which plays a crucial role in energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]thiazol-2-yl)-4-fluorophenol can be achieved through several synthetic pathways. One common method involves the reaction of 2-aminothiophenol with 4-fluorobenzaldehyde under acidic conditions to form the intermediate Schiff base, which is then cyclized to produce the desired benzothiazole derivative. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance the reaction rates and reduce the production costs .
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d]thiazol-2-yl)-4-fluorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzo[d]thiazol-2-yl)-4-fluorophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of dyes, pigments, and sensors
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[d]thiazol-2-yl)phenol: Lacks the fluorine atom, which may affect its reactivity and biological activity.
4-Fluorophenol: Lacks the benzothiazole moiety, resulting in different chemical properties and applications.
Benzothiazole: The parent compound without the phenol and fluorine groups, used as a precursor in various syntheses
Uniqueness
2-(Benzo[d]thiazol-2-yl)-4-fluorophenol is unique due to the combination of the benzothiazole ring, phenol group, and fluorine atom. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-fluorophenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNOS/c14-8-5-6-11(16)9(7-8)13-15-10-3-1-2-4-12(10)17-13/h1-7,16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYVTAFRNPDKQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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